(S)-1-(3,4-Difluorophenyl)ethanamine
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Overview
Description
(S)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine typically involves the enantioselective reduction of a prochiral ketone precursor. One common method employs engineered ketoreductases (KREDS) as biocatalysts to achieve high enantioselectivity . The reaction conditions often include the use of whole microbial cells or isolated enzymes, along with appropriate cofactors and buffers to maintain the desired pH and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biocatalytic processes using immobilized enzymes to enhance the efficiency and reusability of the biocatalysts . The use of continuous flow reactors and advanced protein engineering techniques can further optimize the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Difluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-1-(3,4-Difluorophenyl)ethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurological functions.
Comparison with Similar Compounds
(S)-1-(3,4-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:
®-1-(3,4-Difluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities and pharmacokinetic properties.
1-(3,4-Difluorophenyl)propanamine: A structurally similar compound with an additional carbon atom in the alkyl chain, potentially leading to different chemical and biological properties.
1-(3,4-Difluorophenyl)methanamine: A related compound with one fewer carbon atom in the alkyl chain, which may also exhibit distinct properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its reactivity, biological activity, and pharmacokinetic profile.
Properties
IUPAC Name |
(1S)-1-(3,4-difluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHLRAPTJZOJL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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